REACTION_SMILES
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[F:10][c:11]1[c:12]([N+:17](=[O:18])[O-:19])[cH:13][cH:14][cH:15][cH:16]1.[H-:1].[Na+:2].[O:20]1[CH2:21][CH2:22][O:23][CH2:24][CH2:25]1.[OH:3][CH:4]1[CH2:5][CH2:6][CH2:7][CH2:8][CH2:9]1>>[O:3]([CH:4]1[CH2:5][CH2:6][CH2:7][CH2:8][CH2:9]1)[c:11]1[c:12]([N+:17](=[O:18])[O-:19])[cH:13][cH:14][cH:15][cH:16]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])c1ccccc1F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1COCCO1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OC1CCCCC1
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Name
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Type
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product
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Smiles
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O=[N+]([O-])c1ccccc1OC1CCCCC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |